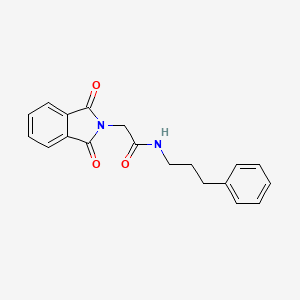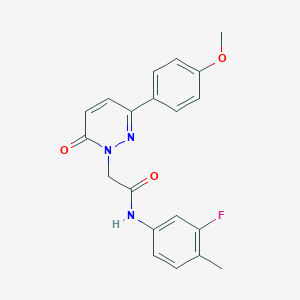![molecular formula C22H16N6OS3 B11208445 4-[5-(benzylsulfanyl)-1H-tetrazol-1-yl]-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11208445.png)
4-[5-(benzylsulfanyl)-1H-tetrazol-1-yl]-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(BENZYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE is a complex organic compound that features a combination of benzylsulfanyl, tetrazole, thiophene, and thiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(BENZYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the core structures, such as the tetrazole and thiazole rings, followed by the introduction of the benzylsulfanyl and thiophene groups. Common reagents used in these reactions include sulfur sources, azides, and various coupling agents. Reaction conditions often involve elevated temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[5-(BENZYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), reducing agents like lithium aluminum hydride (LiAlH4), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 4-[5-(BENZYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE may be studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity, potency, and pharmacokinetic properties.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[5-(BENZYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[5-(BENZYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE include other benzylsulfanyl derivatives, tetrazole-containing compounds, and thiazole-based molecules. Examples include:
- 4-(BENZYLSULFANYL)-1H-TETRAZOLE
- N-(4-THIOPHEN-2-YL-1,3-THIAZOL-2-YL)BENZAMIDE
- 5-(BENZYLSULFANYL)-1H-TETRAZOLE
Uniqueness
The uniqueness of 4-[5-(BENZYLSULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]-N-[4-(THIOPHEN-2-YL)-1,3-THIAZOL-2-YL]BENZAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H16N6OS3 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
4-(5-benzylsulfanyltetrazol-1-yl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C22H16N6OS3/c29-20(24-21-23-18(14-31-21)19-7-4-12-30-19)16-8-10-17(11-9-16)28-22(25-26-27-28)32-13-15-5-2-1-3-6-15/h1-12,14H,13H2,(H,23,24,29) |
InChI Key |
SMUZLGCOWISGPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=NN2C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,3-benzodioxol-5-ylmethyl)-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11208378.png)
![3,4-dimethoxy-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11208382.png)
![2-cyclohexyl-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11208395.png)
![1-(2-chlorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11208398.png)
![N-(2-methoxy-5-methylphenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B11208403.png)

![1-(3-chlorobenzyl)-N-[4-(methylsulfanyl)benzyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11208415.png)
![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11208425.png)
![3-isopropyl-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11208426.png)

![1-(3-chlorophenyl)-N-(2-methylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11208438.png)


